molecular formula C12H12BrFN2O B597679 7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one CAS No. 1272755-81-3

7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one

Cat. No.: B597679
CAS No.: 1272755-81-3
M. Wt: 299.143
InChI Key: OPAWQOWTKDPOFT-UHFFFAOYSA-N
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Description

7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro octane ring and a phenyl ring substituted with bromine and fluorine atoms. The presence of these halogen atoms imparts distinct chemical properties, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diaza compound and a ketone precursor.

    Halogenation: The phenyl ring is then subjected to halogenation reactions to introduce the bromine and fluorine substituents. This can be achieved using reagents such as bromine and fluorine gas or their respective halogenating agents.

    Final Assembly: The final step involves coupling the halogenated phenyl ring with the spirocyclic core under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (for halogen exchange) or organolithium reagents (for nucleophilic substitution) can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.

Major Products Formed

    Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: New compounds with extended carbon chains or ring systems.

Scientific Research Applications

7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique structural features.

Mechanism of Action

The mechanism of action of 7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of halogen atoms can enhance binding affinity and selectivity, influencing the compound’s overall activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    7-(4-Chloro-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one: Similar structure with a chlorine atom instead of bromine.

    7-(4-Bromo-2-chlorophenyl)-5,8-diazaspiro[3.4]octan-6-one: Similar structure with a chlorine atom instead of fluorine.

    7-(4-Bromo-2-methylphenyl)-5,8-diazaspiro[3.4]octan-6-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The uniqueness of 7-(4-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one lies in its specific combination of bromine and fluorine substituents on the phenyl ring, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-(4-bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O/c13-7-2-3-8(9(14)6-7)10-11(17)16-12(15-10)4-1-5-12/h2-3,6,10,15H,1,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAWQOWTKDPOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)NC(C(=O)N2)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701187456
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(4-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272755-81-3
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(4-bromo-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8-Diazaspiro[3.4]octan-6-one, 7-(4-bromo-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701187456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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